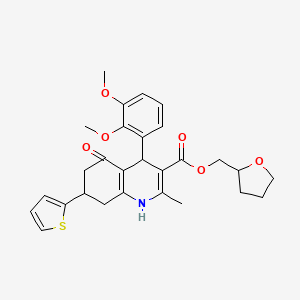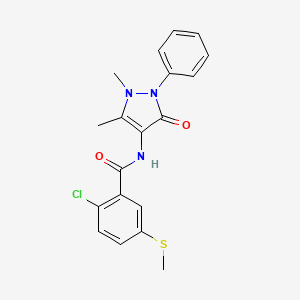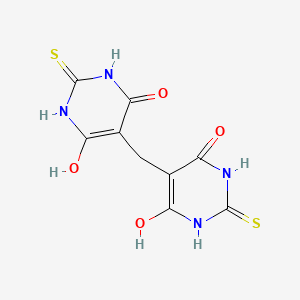
(2,5-Dioxo-1-pyridin-3-ylmethyl-4-trifluoromethylimidazolidin-4-yl)carbamic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE is a complex organic compound with a molecular formula of C13H13F3N4O4 . This compound is notable for its unique structure, which includes a trifluoromethyl group and a pyridylmethyl group attached to an imidazolidinyl ring. It has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE typically involves multiple steps. One common method includes the reaction of ethyl carbamate with a suitable imidazolidinone derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidinyl derivatives.
Aplicaciones Científicas De Investigación
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyridylmethyl group may also play a role in its interaction with nucleic acids or proteins, contributing to its biological effects .
Comparación Con Compuestos Similares
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE can be compared with other similar compounds, such as:
Ethyl carbamate derivatives: These compounds share the ethyl carbamate moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazolidinone derivatives: Compounds with similar imidazolidinone rings but different substituents can exhibit different reactivity and applications.
Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group in various compounds can significantly influence their stability and reactivity.
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13F3N4O4 |
|---|---|
Peso molecular |
346.26 g/mol |
Nombre IUPAC |
ethyl N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C13H13F3N4O4/c1-2-24-11(23)19-12(13(14,15)16)9(21)20(10(22)18-12)7-8-4-3-5-17-6-8/h3-6H,2,7H2,1H3,(H,18,22)(H,19,23) |
Clave InChI |
FYWAZSMSZMQLCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1(C(=O)N(C(=O)N1)CC2=CN=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14947214.png)



![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947233.png)



![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
